molecular formula C22H24ClN3S B160158 EtNBS CAS No. 136825-96-2

EtNBS

Cat. No. B160158
CAS RN: 136825-96-2
M. Wt: 398 g/mol
InChI Key: ARJSERYGGDKOCQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

EtNBS, also known as ethyl-2-nitrooxy-1,3-bis(sulfonamido)propanoate, is a small molecule that has gained attention in the scientific community due to its potential use as a tool for studying protein function. This molecule is a nitroxyl (HNO) donor, meaning that it can release HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. In

Mechanism of Action

EtNBS releases HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. HNO has been shown to have a variety of effects on proteins, including the modification of cysteine residues and the regulation of protein activity. The exact mechanism of action of HNO is not fully understood, but it is thought to involve the interaction of HNO with various biological molecules.
Biochemical and Physiological Effects:
EtNBS has been shown to have a variety of biochemical and physiological effects. HNO released by EtNBS has been shown to have vasodilatory effects, which can lead to decreased blood pressure. HNO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases. Additionally, HNO has been shown to have effects on the cardiovascular system, including the regulation of heart rate and the prevention of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EtNBS in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes. However, there are also limitations to the use of EtNBS in lab experiments. For example, the release of HNO from EtNBS can be affected by various factors such as pH and temperature, which can make it difficult to control the concentration of HNO in experiments.

Future Directions

There are many future directions for research on EtNBS. One area of research is the development of new methods for the selective modification of cysteine residues in proteins. Additionally, there is potential for the use of EtNBS in the treatment of various diseases, particularly those involving inflammation or cardiovascular dysfunction. Further research is also needed to fully understand the mechanism of action of HNO and its effects on biological molecules.

Synthesis Methods

The synthesis of EtNBS involves the reaction of ethyl 2-bromo-1,3-propanediol with sodium nitrite and sodium sulfite in the presence of water. This reaction results in the formation of EtNBS as a white solid, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

EtNBS has been used in a variety of scientific research applications, particularly in the study of protein function. One of the main uses of EtNBS is as a tool for the selective modification of cysteine residues in proteins. This modification allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes.

properties

CAS RN

136825-96-2

Product Name

EtNBS

Molecular Formula

C22H24ClN3S

Molecular Weight

398 g/mol

IUPAC Name

diethyl-[5-(ethylamino)benzo[a]phenothiazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C22H23N3S.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H

InChI Key

ARJSERYGGDKOCQ-UHFFFAOYSA-O

SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-]

Canonical SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-]

synonyms

5-ethylamino -9-diethylaminobenzo(a)phenothiazinium chloride
5-ethylamino-9-diethylaminobenzo(a)phenothiazinium
EtNBS

Origin of Product

United States

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